molecular formula C10H10N2O B1343718 4,7-Dimethyl-1H-indazole-3-carbaldehyde CAS No. 1000340-75-9

4,7-Dimethyl-1H-indazole-3-carbaldehyde

Cat. No.: B1343718
CAS No.: 1000340-75-9
M. Wt: 174.2 g/mol
InChI Key: AXNSIRJXHHTZIQ-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the aldehyde group at the 3-position and methyl groups at the 4 and 7 positions makes this compound particularly interesting for various chemical reactions and applications.

Scientific Research Applications

4,7-Dimethyl-1H-indazole-3-carbaldehyde has several scientific research applications:

Future Directions

The future directions for 4,7-Dimethyl-1H-indazole-3-carbaldehyde could involve further exploration of its synthesis methods and potential applications in medicinal and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes under acidic conditions. Another method includes the palladium or copper-catalyzed cyanation of 3-halogenoindazole followed by reduction with RANEY® nickel or diisobutylaluminum hydride (DIBAL) . Additionally, the Heck coupling ozonolysis sequence can be employed to introduce the aldehyde function .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups at the 4 and 7 positions can undergo electrophilic substitution reactions, allowing for further functionalization of the indazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed:

    Oxidation: 4,7-Dimethyl-1H-indazole-3-carboxylic acid.

    Reduction: 4,7-Dimethyl-1H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The indazole ring can also engage in hydrogen bonding and hydrophobic interactions within the active sites of biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

4,7-Dimethyl-1H-indazole-3-carbaldehyde can be compared with other similar compounds such as:

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

4,7-dimethyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-4-7(2)10-9(6)8(5-13)11-12-10/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNSIRJXHHTZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NNC(=C12)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269577
Record name 4,7-Dimethyl-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-75-9
Record name 4,7-Dimethyl-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dimethyl-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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